3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

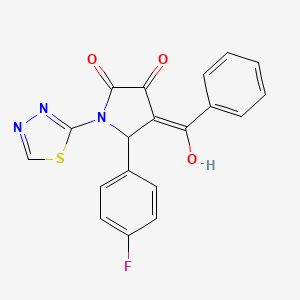

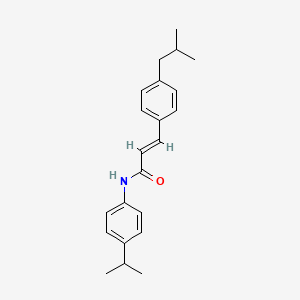

The compound “3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide” is an organic compound containing phenyl and acrylamide groups. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . The isobutyl and isopropyl groups are types of alkyl groups, which are fragments of molecules that have been derived from alkanes by the removal of one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl rings with attached isobutyl and isopropyl groups, and the acrylamide group. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its functional groups. For example, the presence of the phenyl rings might make it relatively nonpolar and insoluble in water, while the acrylamide group could potentially form hydrogen bonds .Scientific Research Applications

Controlled Polymerization and Material Synthesis

The research into the controlled polymerization of acrylamides, such as N-isopropylacrylamide, has enabled the synthesis of thermoresponsive polymers with potential applications in drug delivery and bioengineering. Controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), have been utilized to synthesize polymers with precise molecular weights and structures, facilitating their application in creating responsive and functional materials (Convertine et al., 2004; Jiang et al., 2014).

Thermoresponsive and Smart Materials

Acrylamides have been foundational in developing smart materials, such as thermoresponsive polymers, which can change their physical properties in response to temperature changes. These materials have significant potential in bioengineering applications, including the nondestructive release of biological cells and proteins, contributing to advancements in cell sheet engineering, tissue transplantation, and the study of bioadhesion (Cooperstein & Canavan, 2010).

Water Treatment and Environmental Applications

Acrylamide polymers, particularly polyacrylamide, have been extensively applied in environmental and industrial processes. These include use as soil conditioners, in wastewater treatment, and in various manufacturing processes such as papermaking. The ability of polyacrylamides to facilitate the separation and removal of particles from water has made them invaluable in efforts to purify and manage water resources efficiently (Friedman, 2003).

Advanced Drug Delivery Systems

The unique properties of acrylamide-based polymers, particularly their responsiveness to environmental stimuli (e.g., temperature and pH), have opened new avenues in creating advanced drug delivery systems. These systems can potentially offer targeted delivery and controlled release of therapeutic agents, improving treatment efficacy and reducing side effects (Zhou et al., 2015).

Tissue Engineering and Regenerative Medicine

Developing scaffolds from acrylamide-based polymers, such as poly(N-isopropyl acrylamide), for tissue engineering applications has demonstrated significant potential. These scaffolds can provide a supportive environment for cell growth and tissue regeneration, with the added capability of being modulated by temperature to enhance cellular interactions and tissue formation (Galperin et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYLSLRIZOMKMN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)